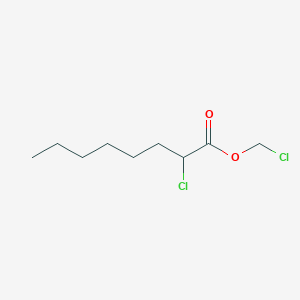
Chloromethyl 2-chlorooctanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloromethyl 2-chlorooctanoate is an organic compound with the molecular formula C9H16Cl2O2 and a molecular weight of 227.128 g/mol . . This compound is characterized by the presence of a chloromethyl group and a chlorooctanoate moiety, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chloromethyl 2-chlorooctanoate can be synthesized through the esterification of 2-chlorooctanoic acid with chloromethyl alcohol under acidic conditions. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Chloromethyl 2-chlorooctanoate undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes under specific conditions.
Reduction Reactions: Reduction of this compound can yield alcohols or alkanes depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Major Products Formed
Nucleophilic Substitution: Products include substituted esters, amides, and ethers.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include primary alcohols and alkanes.
Wissenschaftliche Forschungsanwendungen
Chloromethyl 2-chlorooctanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of chloromethyl 2-chlorooctanoate involves its reactivity towards nucleophiles due to the presence of the chloromethyl group. This reactivity allows it to form covalent bonds with various nucleophilic sites in target molecules, leading to the formation of new chemical entities . The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloromethyl 2-chlorobutanoate: Similar in structure but with a shorter carbon chain.
Chloromethyl 2-chlorodecanoate: Similar in structure but with a longer carbon chain.
Chloromethyl 2-chloropropanoate: Similar in structure but with an even shorter carbon chain.
Uniqueness
Chloromethyl 2-chlorooctanoate is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. This makes it suitable for specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
80418-64-0 |
|---|---|
Molekularformel |
C9H16Cl2O2 |
Molekulargewicht |
227.12 g/mol |
IUPAC-Name |
chloromethyl 2-chlorooctanoate |
InChI |
InChI=1S/C9H16Cl2O2/c1-2-3-4-5-6-8(11)9(12)13-7-10/h8H,2-7H2,1H3 |
InChI-Schlüssel |
KZYDWRFXCQZHHV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C(=O)OCCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-D-methionine](/img/structure/B14407282.png)
![{[3-(Furan-2-yl)-2-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14407286.png)
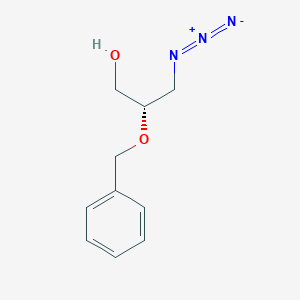
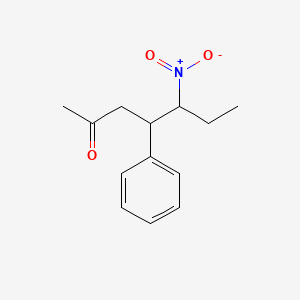
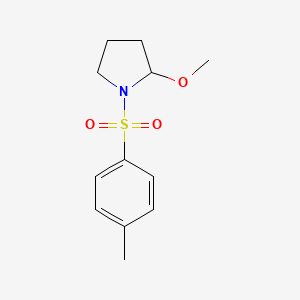
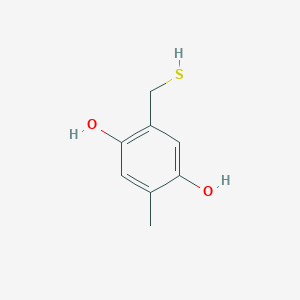
![[(2S,3S)-3-phenyloxiran-2-yl]-thiophen-2-ylmethanone](/img/structure/B14407302.png)
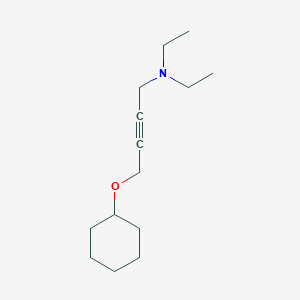
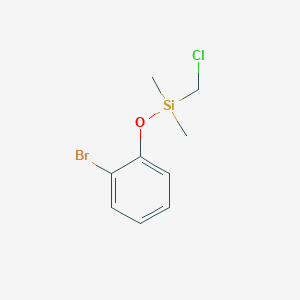

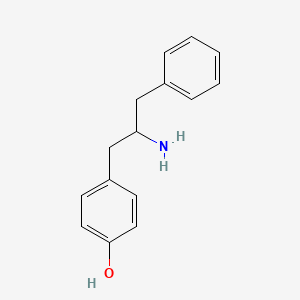
![8-Methylspiro[4.5]dec-7-en-1-one](/img/structure/B14407336.png)
